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Compound of Interest

Compound Name: Antibacterial agent 216

Cat. No.: B15568340

The designation "Antibacterial agent 216" is not a singular entity but rather a label applied to
at least three distinct chemical compounds, each with unique structural features, mechanisms
of action, and antimicrobial profiles. This technical guide provides an in-depth review of the
available scientific literature on these agents, targeting researchers, scientists, and drug
development professionals. The compounds covered are: a dimeric angucycline known as
Difluostatin A, the fungal metabolite 5-butyl-2-pyridine carboxylic acid, and a novel anti-
tubercular agent, Redx03863, which inhibits DNA gyrase. This review will clearly delineate the
properties and experimental data associated with each molecule.

Difluostatin A: A Dimeric Angucycline

Difluostatin A is a novel heterodimeric angucycline. It was isolated from the heterologous
expression of the fluostatin gene cluster from Micromonospora rosaria SCSIO N160 in the host
Streptomyces coelicolor YF11.

Antibacterial Activity

Difluostatin A has demonstrated activity against both Gram-negative and Gram-positive
bacteria. In contrast, its monomeric precursor, fluostatin C, showed no antibacterial activity,
highlighting the importance of dimerization for its biological function.
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Compound Bacterial Strain MIC (ug/mL) Reference
Klebsiella

Difluostatin A (216) pneumoniae ATCC 4 [1]
13883

Aeromonas hydrophila

[1]
ATCC 7966

Staphylococcus

1
aureus ATCC 29213 ]

Klebsiella

Trimethoprim (Control)  pneumoniae ATCC 0.25 [1]
13883

Aeromonas hydrophila
0.25 [1]

ATCC 7966

Staphylococcus

1
aureus ATCC 29213 ]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: The specific experimental protocol for the MIC
determination of Difluostatin A was not detailed in the reviewed literature. However, standard
broth microdilution methods are typically employed for such assessments.

5-butyl-2-pyridine carboxylic acid: A Fungal
Metabolite

This broad-spectrum antimicrobial compound was isolated from the fungus Aspergillus
fumigatus nHF-01. It has shown efficacy against a range of human pathogenic bacteria.

Antibacterial and Antibiofilm Activity

5-butyl-2-pyridine carboxylic acid exhibits both bactericidal and antibiofilm properties. Its
minimum inhibitory (MIC) and minimum bactericidal concentrations (MBC) have been
determined against several pathogens.
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Bacterial Strain MIC (pg/mL) MBC (pg/mL) Reference
Bacillus subtilis 129 258.5 [2][3]
Escherichia coli 129 258.5 [2][3]
Staphylococcus
129 258.5 [2][3]

aureus
Salmonella enterica 129 258.5 [2][3]
Enterococcus faecalis 129 258.5 [2][3]
Klebsiella

_ 129 258.5 [2][3]
pneumoniae

Antibiofilm Activity: The compound demonstrated moderate inhibitory effects on biofilm
formation, with a 22.30% inhibition of Bacillus subtilis biofilm at a concentration of 129 pug/mL.

[3]

Synergistic Effects

The combination of 5-butyl-2-pyridine carboxylic acid with conventional antibiotics has been
shown to produce synergistic or additive effects.

Combination Effect Reference

5-butyl-2-pyridine carboxylic

Synergistic 1][2
acid + Streptomycin ynerg [zl
5-butyl-2-pyridine carboxylic

) Y -py ) Y Additive [1][2]
acid + Ciprofloxacin
5-butyl-2-pyridine carboxylic
yrepy Y Additive [1]12]

acid + Vancomycin

Mechanism of Action

In silico molecular docking studies suggest that 5-butyl-2-pyridine carboxylic acid targets
Quinol-Fumarate Reductase, a key respiratory enzyme in bacteria.[1][2] This interaction is
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predicted to disrupt the bacterial electron transport chain, leading to cell death. Experimental
evidence supports this, showing that the compound causes rupture and complete dissolution of
the bacterial cell integrity.[1][2]

Proposed Mechanism of 5-butyl-2-pyridine carboxylic acid

5-butyl-2-pyridine
carboxylic acid

Quinol-Fumarate Reductase
(Respiratory Enzyme)

Inhibition of
Electron Transport Chain

Results in

Disruption of Cell Integrity
and Cell Lysis

Click to download full resolution via product page

Caption: Proposed mechanism of action for 5-butyl-2-pyridine carboxylic acid.

Experimental Protocols

MIC and MBC Determination: The minimum inhibitory concentration (MIC) and minimum
bactericidal concentration (MBC) of the purified compound were determined against various
pathogenic bacteria using a standard broth microdilution method in 96-well microtiter plates.
Bacterial cultures were grown to the logarithmic phase and diluted to a final concentration of
1075 CFU/mL in Mueller-Hinton Broth (MHB). The compound was serially diluted in the wells,
and the plates were incubated at 37°C for 24 hours. The MIC was recorded as the lowest
concentration with no visible bacterial growth. For MBC determination, aliquots from the clear
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wells were plated on Mueller-Hinton Agar (MHA) and incubated. The MBC was the lowest
concentration that resulted in a 299.9% reduction in the initial inoculum.[3]

Synergy Assay (Checkerboard Method): The synergistic effects were evaluated using a
checkerboard microdilution assay. Serial dilutions of 5-butyl-2-pyridine carboxylic acid and a
second antibiotic (streptomycin, ciprofloxacin, or vancomycin) were prepared in a 96-well plate.
The fractional inhibitory concentration index (FICI) was calculated to determine the nature of
the interaction (synergistic, additive, or antagonistic).[1][2]

Redx03863: A Mycobacterial DNA Gyrase Inhibitor

While not explicitly named "Compound 2a" in the primary literature, the anti-tubercular agent
referred to as "Antibacterial agent 216 (Compound 2a)" in chemical supplier databases aligns
with the characteristics of novel DNA gyrase inhibitors. A key example from recent literature is
Redx03863, a potent inhibitor of mycobacterial DNA gyrase.

Antibacterial and Enzyme Inhibitory Activity

Redx03863 is active against both Gram-positive and Gram-negative bacteria, with notable
potency against mycobacteria. Its mechanism of action is the inhibition of the ATPase activity of

DNA gyrase.
Compound Bacterial Strain MIC (ug/mL) Reference
Staphylococcus
Redx03863 1 [2]

aureus ATCC 29213

Enterococcus faecalis

[2]
ATCC 29212

Streptococcus
pneumoniae ATCC 0.5 [2]
49619

Escherichia coli ATCC

>64 2]
25922

Mycobacterium
) 0.25 [2]
smegmatis mc2 155
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Compound Enzyme IC50 (nM) Reference
M. tuberculosis DNA

Redx03863 200 [2]
Gyrase ATPase

Mechanism of Action

Redx03863 targets the ATPase domain of the GyrB subunit of DNA gyrase. X-ray
crystallography has shown that it binds to a site adjacent to the ATP-binding pocket. By
occupying this site, it prevents ATP from binding, thereby inhibiting the enzyme's supercoiling
activity, which is essential for DNA replication and repair.[2][4]
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Mechanism of Redx03863 Action

Inhibitor and Substrate

Redx03863 ATP

\
\

DNA Gyrase (GyrB ATPase domain)

Inhibition of ATPase Activity

Results in

Prevention of DNA Supercoiling

Bacterial Cell Death

Click to download full resolution via product page
Caption: Inhibition of DNA gyrase by Redx03863.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC): MICs were determined by broth
microdilution in 96-well plates according to the Clinical and Laboratory Standards Institute

(CLSI) guidelines. Bacteria were grown to the mid-logarithmic phase and diluted in appropriate

broth media (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 broth for M.
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smegmatis). The compounds were serially diluted in the plates, and a final bacterial inoculum
of approximately 5 x 10"5 CFU/mL was added. Plates were incubated at 37°C for 18-24 hours
(or longer for mycobacteria), and the MIC was defined as the lowest concentration of the
compound that completely inhibited visible growth.[2]

DNA Gyrase ATPase Assay: The ATPase activity of M. tuberculosis DNA gyrase was measured
using a pyruvate kinase/lactate dehydrogenase-linked assay. This assay couples the
production of ADP by gyrase to the oxidation of NADH, which can be monitored by the
decrease in absorbance at 340 nm. Assays were performed in the presence of varying
concentrations of the inhibitor to determine the IC50 value, which is the concentration of
inhibitor required to reduce enzyme activity by 50%.[2]

Pyruvate Kinase Inhibitor "Compound 216"

A US patent (US20170216252A1) describes a series of compounds that act as inhibitors of
bacterial pyruvate kinase, an essential enzyme in glycolysis. Within this patent, a "compound
216" is mentioned. However, without access to the full text and supplementary data of the
patent, the specific chemical structure and quantitative antibacterial data for this particular
compound could not be definitively ascertained for this review. The proposed mechanism for
this class of compounds is the inhibition of bacterial growth through the disruption of a key
metabolic pathway.

Conclusion

The term "Antibacterial agent 216" is ambiguous and refers to several distinct molecules with
different origins, structures, and mechanisms of action. Difluostatin A is a dimeric angucycline
with activity against Gram-positive and Gram-negative bacteria. 5-butyl-2-pyridine carboxylic
acid is a fungal metabolite that targets the bacterial respiratory chain and shows synergistic
effects with other antibiotics. Redx03863 is a potent anti-mycobacterial agent that inhibits the
ATPase activity of DNA gyrase. Finally, a patent describes a bacterial pyruvate kinase inhibitor
also designated as compound 216. It is imperative for researchers and drug developers to be
aware of these distinctions and to refer to these compounds by their specific chemical names
to avoid confusion in future research and development efforts. Further investigation into each of
these molecules could yield promising new leads in the fight against bacterial infections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Unraveling "Antibacterial Agent 216": A Review of Three
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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